1-(3-Aminophenyl)piperidine-4-carboxamide
Description
1-(3-Aminophenyl)piperidine-4-carboxamide is a piperidine-based small molecule characterized by a carboxamide group at the 4-position of the piperidine ring and a 3-aminophenyl substituent at the 1-position. This scaffold is a versatile pharmacophore in medicinal chemistry, often modified to optimize pharmacokinetic properties, target affinity, and selectivity.
Properties
IUPAC Name |
1-(3-aminophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-10-2-1-3-11(8-10)15-6-4-9(5-7-15)12(14)16/h1-3,8-9H,4-7,13H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZXTUGJNPPZFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Aminophenyl)piperidine-4-carboxamide can be synthesized through several synthetic routes. One common method involves the reaction of 3-nitrobenzaldehyde with piperidine to form 1-(3-nitrophenyl)piperidine. This intermediate is then reduced to 1-(3-aminophenyl)piperidine, which is subsequently reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to yield the final product.
Reaction Conditions:
Step 1: Nitro reduction using hydrogen gas and a palladium catalyst.
Step 2: Amidation reaction using an acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and automated amidation steps can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 1-(3-nitrophenyl)piperidine-4-carboxamide.
Reduction: Formation of 1-(3-aminophenyl)piperidine.
Substitution: Formation of halogenated derivatives like 1-(3-bromophenyl)piperidine-4-carboxamide.
Scientific Research Applications
1-(3-Aminophenyl)piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the piperidine ring may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The piperidine-4-carboxamide core allows extensive derivatization, enabling modulation of biological activity. Below is a detailed comparison with structurally related compounds, categorized by substituent variations and therapeutic targets:
Table 1: Key Analogs of 1-(3-Aminophenyl)piperidine-4-carboxamide and Their Properties
Key Structural Insights
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., chloro, nitro): Enhance target binding via hydrophobic interactions (e.g., HCV inhibitors in with Cl/CF3 groups showed >99.8% purity and 57–61% yields) . Aromatic/Heterocyclic Extensions: The 3-aminophenyl group in the target compound may mimic natural ligands, as seen in ZINC02123811’s furochromenyl group, which stabilizes SARS-CoV-2 M<sup>pro</sup> binding .
Synthetic Accessibility :
- Microwave-assisted Suzuki coupling () and amide coupling () are common methods for introducing aryl/heteroaryl groups.
- Lower yields (e.g., 10–23% in ) correlate with steric hindrance from bulky substituents like pyridin-2-yl .
Pharmacological Trade-offs :
- Lipophilicity : Trimethoxybenzoyl derivatives () exhibit improved CNS penetration but reduced aqueous solubility.
- Selectivity : The 1,2,4-oxadiazole group in Compound 7 () enhances GLP-1 receptor selectivity over related GPCRs .
Data-Driven Analysis of Substituent Impact
Table 2: Substituent-Driven Trends in Activity
Biological Activity
1-(3-Aminophenyl)piperidine-4-carboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a piperidine ring with a carboxamide functional group at the fourth position and a 3-aminophenyl group. This unique structure allows for various interactions within biological systems, making it a candidate for drug development.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme crucial for modulating endocannabinoid levels in the body. Inhibition of FAAH has implications for pain management and neuroprotection, suggesting potential therapeutic applications in conditions such as chronic pain and neurodegenerative diseases.
The compound's mechanism involves binding to the active site of FAAH, thereby preventing the breakdown of endocannabinoids. This leads to increased levels of these signaling molecules, which can enhance analgesic effects and promote neuroprotective pathways.
Comparative Biological Activity
To better understand the biological activity of this compound, it is essential to compare it with structurally similar compounds. Below is a summary table highlighting some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Aminobenzyl)piperidine-4-carboxamide | Similar piperidine structure; different substituent | Potentially similar enzyme inhibition |
| 3-Amino-N-(2-methylphenyl)piperidine-4-carboxamide | Contains a methyl group on phenyl | Investigated for analgesic properties |
| 1-(3-Chlorophenyl)methylpiperidine-4-carboxamide | Chlorine substitution on phenyl | Explored for anti-inflammatory effects |
The unique amino substitution pattern in this compound enhances its ability to modulate endocannabinoid levels more effectively than the other compounds listed.
Therapeutic Implications
Studies have shown that FAAH inhibitors, including this compound, can significantly reduce pain responses in animal models. For instance, in a rodent model of neuropathic pain, administration of this compound resulted in a marked decrease in pain sensitivity compared to control groups.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits moderate inhibitory activity against various cancer cell lines, suggesting potential applications in oncology. The IC50 values from these studies indicate that it may be effective at concentrations that are achievable in clinical settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
